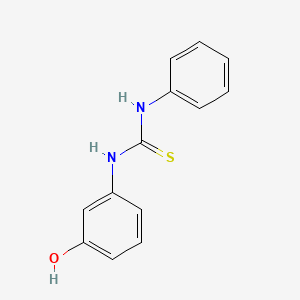

N-Phenyl-N'-3-hydroxyphenylthiourea

CAS No.: 17073-35-7

Cat. No.: VC1620654

Molecular Formula: C13H12N2OS

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17073-35-7 |

|---|---|

| Molecular Formula | C13H12N2OS |

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | 1-(3-hydroxyphenyl)-3-phenylthiourea |

| Standard InChI | InChI=1S/C13H12N2OS/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17) |

| Standard InChI Key | BTFREYNHBKXMCJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)O |

| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)O |

Introduction

Chemical Structure and Properties

Molecular Structure

N-Phenyl-N'-3-hydroxyphenylthiourea contains a central thiourea functional group (–NH–CS–NH–) that connects two aromatic rings: an unsubstituted phenyl group and a 3-hydroxyphenyl group. The presence of the hydroxyl group at the meta position of one phenyl ring significantly influences the compound's physical and chemical properties, particularly its hydrogen bonding capabilities and solubility profile.

Physical Properties

The physical properties of N-Phenyl-N'-3-hydroxyphenylthiourea are largely influenced by its molecular structure. While specific data for this compound is limited in the search results, thiourea derivatives generally share several physical characteristics:

| Property | Value/Description |

|---|---|

| Appearance | Typically a crystalline solid |

| Solubility | DMF: ~30 mg/ml; DMSO: ~30 mg/ml; DMSO:PBS (pH 7.2) (1:3): ~0.25 mg/ml |

| Hydrogen Bonding | Forms intermolecular N–H···S and potential O–H···S hydrogen bonds |

| Stability | Stable under normal conditions; decomposes at high temperatures |

The hydroxyl group enhances the compound's solubility in polar solvents compared to non-hydroxylated thiourea derivatives, while also providing additional hydrogen bonding sites that influence its interactions with biological targets and other molecules .

Chemical Reactivity

N-Phenyl-N'-3-hydroxyphenylthiourea exhibits reactivity patterns characteristic of thiourea compounds, with additional reactivity associated with the hydroxyl group:

-

The thiourea moiety can participate in coordination with metal ions through its sulfur and nitrogen atoms.

-

The hydroxyl group can undergo reactions typical of phenols, including esterification and oxidation.

-

The compound demonstrates thermal stability even during exothermic reactions such as diazotization .

Due to its molecular structure, N-Phenyl-N'-3-hydroxyphenylthiourea is incompatible with strong acids, strong bases, and strong oxidizing agents, which can cause decomposition and potentially form hazardous byproducts including carbon oxides, nitrogen oxides, and sulfur oxides .

Synthesis Methods

General Synthetic Routes

The synthesis of N-Phenyl-N'-3-hydroxyphenylthiourea typically follows one of several established routes for thiourea derivatives:

-

Reaction between phenyl isothiocyanate and 3-aminophenol

-

Condensation of phenylthiourea with 3-hydroxyphenyl derivatives

-

Reaction of thiophosgene with a mixture of aniline and 3-aminophenol

The most common and efficient method involves the nucleophilic addition of 3-aminophenol to phenyl isothiocyanate in a polar aprotic solvent, typically conducted under mild conditions to minimize side reactions .

Reaction Conditions and Optimization

Optimal synthesis of N-Phenyl-N'-3-hydroxyphenylthiourea requires careful control of reaction parameters:

| Parameter | Optimal Conditions |

|---|---|

| Temperature | Typically 15-20°C to minimize side reactions |

| Solvent | Polar aprotic solvents (THF, acetone) |

| Reaction Time | Approximately 24 hours for complete conversion |

| Atmosphere | Inert (nitrogen or argon) to prevent oxidation |

| Purification | Recrystallization from ethanol-water mixtures |

The synthesis should be conducted with stoichiometric control of reagents to ensure high yield and purity of the final product. The stability of phenylthiourea towards strong alkali and in diazotization reactions (which are exothermic) has been established in previous research, indicating that N-Phenyl-N'-3-hydroxyphenylthiourea may share similar stability characteristics .

Biological and Medicinal Applications

Antiviral Activity

One of the most significant biological applications of N-Phenyl-N'-3-hydroxyphenylthiourea is its antiviral activity, particularly against picornaviruses. Research has demonstrated that this compound acts as an inhibitor of the multiplication of Coxsackie virus B1 and other picornaviruses in vitro .

Experimental studies have tested the compound's efficacy in infections with Coxsackie viruses B1, B3, A6, and A7 in newborn mice. The results suggest that N-Phenyl-N'-3-hydroxyphenylthiourea may have potential as an antiviral agent, particularly against these specific virus strains .

| Toxicity Aspect | Information |

|---|---|

| Acute Toxicity | Potentially fatal if swallowed |

| Skin Contact | May cause allergic skin reactions |

| Target Organs | Likely affects thyroid and liver based on similar compounds |

| Chronic Effects | Possible thyroid disruption with prolonged exposure |

Chemical Reactions and Applications

Coordination Chemistry

The thiourea functional group in N-Phenyl-N'-3-hydroxyphenylthiourea makes it an excellent ligand for coordination with various metal ions. The compound can coordinate through its sulfur atom and potentially through the nitrogen atoms and hydroxyl group, forming complexes with transition metals.

These coordination complexes may have applications in:

-

Catalysis of organic reactions

-

Metal extraction and purification processes

-

Sensors for metal ion detection

Polymer Chemistry

Research has demonstrated that thiourea derivatives, including those with hydroxyphenyl substituents, can be incorporated into polymer backbones to create materials with special properties. The synthesis of thermally stable polymers containing phenylthiourea, sulfone, and azo groups in the backbone has been reported .

N-Phenyl-N'-3-hydroxyphenylthiourea could potentially be incorporated into polymer structures through its hydroxyl group, creating materials with:

-

Enhanced thermal stability

-

Special optical properties

-

Improved mechanical characteristics

-

Potentially unique biological activities

The stability of phenylthiourea towards strong alkali and in exothermic reactions like diazotization makes such derivatives particularly valuable in polymer chemistry applications requiring robust chemical linkages .

Structural Analysis and Characterization

Spectroscopic Characterization

Characterization of N-Phenyl-N'-3-hydroxyphenylthiourea typically involves various spectroscopic techniques:

| Technique | Expected Observations |

|---|---|

| IR Spectroscopy | Characteristic bands for N-H stretching (~3270 cm^-1), C=S stretching (~1670 cm^-1), and O-H stretching (~3400-3600 cm^-1) |

| ^1H NMR | Signals for aromatic protons, N-H protons (typically broad), and O-H proton |

| ^13C NMR | Signal for C=S carbon (~180 ppm), aromatic carbons, and carbon attached to OH group |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern characteristic of thioureas |

Crystallographic Analysis

X-ray crystallography can provide detailed information about the molecular structure of N-Phenyl-N'-3-hydroxyphenylthiourea, including:

-

Bond lengths and angles

-

Dihedral angles between the phenyl rings and the thiourea group

-

Hydrogen bonding patterns in the crystal lattice

-

Molecular packing arrangements

Such crystallographic data is valuable for understanding the compound's structural features and how they relate to its properties and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume